molecular formula C6H5IN4 B15331200 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B15331200
M. Wt: 260.04 g/mol
InChI Key: GAJHYPWBYVMDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.

Chemical Reactions Analysis

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new heterocyclic structures.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth. Additionally, it can induce apoptosis in cancer cells by interfering with intracellular signaling pathways.

Comparison with Similar Compounds

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other triazolopyrazine derivatives, such as:

    6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity.

    6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine:

    6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.

The uniqueness of this compound lies in its iodine atom, which can influence its electronic properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

6-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5IN4/c1-4-9-6-2-8-5(7)3-11(6)10-4/h2-3H,1H3

InChI Key

GAJHYPWBYVMDOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(N=CC2=N1)I

Origin of Product

United States

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